Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

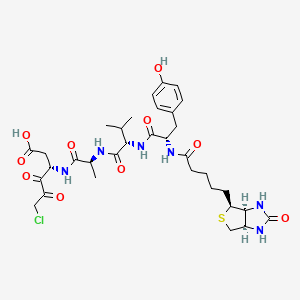

Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone (Biotinyl-YVAD-CMK) is a synthetic, irreversible caspase inhibitor with a molecular weight of 725.3 (C₃₂H₄₅N₆O₉SCl) . It selectively targets caspase-1 and caspase-4, enzymes critical in inflammatory and apoptotic pathways. The compound features a biotin tag at the N-terminus, enabling its use in detection and affinity purification workflows. Its chloromethylketone (CMK) group facilitates covalent binding to the active-site cysteine of caspases, ensuring prolonged inhibition .

Biotinyl-YVAD-CMK is soluble in polar solvents like DMSO and methanol/water mixtures and is typically stored at -20°C . It is widely employed in biochemical assays, such as ELISA kits for detecting neuronal damage markers, due to its biotin-mediated traceability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. After the peptide chain is fully assembled, the biotinyl group and the chloromethylketone moiety are introduced through specific chemical reactions. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized to minimize production costs and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone undergoes various chemical reactions, including:

Substitution Reactions: The chloromethylketone group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Hydrolysis: The peptide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.

Major Products:

Substitution Reactions: The major products are the substituted derivatives of this compound.

Hydrolysis: The major products are the individual amino acids and biotinyl derivatives.

Scientific Research Applications

Targeted Drug Delivery

Overview : Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone is primarily utilized in the development of targeted drug delivery systems. Its ability to direct therapeutic agents specifically to target cells, such as cancer cells, enhances the efficacy of treatments while minimizing side effects.

- Mechanism : The biotin moiety allows for specific binding to avidin or streptavidin, facilitating the selective delivery of drugs conjugated to this compound. This specificity is crucial in reducing off-target effects associated with conventional drug delivery methods .

Bioconjugation

Overview : This compound serves as a valuable tool in bioconjugation processes, enabling the attachment of biomolecules to various surfaces or other molecules.

- Applications :

Peptide Research

Overview : The compound plays a significant role in peptide synthesis and modification, which is essential for studying peptide interactions and functions.

- Caspase Inhibition Studies : As a potent inhibitor of caspases—proteins involved in apoptosis—this compound facilitates research into apoptotic pathways and their regulation. Its irreversible binding to active site cysteine residues allows for long-lasting inhibition, making it a critical tool for studying cell death mechanisms .

- Neuroprotection Research : Studies have indicated that this compound can induce neuroprotection in models of cerebral ischemia by inhibiting caspase-1-like activity, thereby preventing neuronal cell death during ischemic events.

Cellular Imaging

Overview : this compound can be integrated into imaging agents for cellular imaging applications.

- Benefits :

Comparative Analysis of Related Compounds

The following table summarizes key features and differences between this compound and related compounds:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| This compound | Peptide inhibitor for caspases | Biotin moiety for easy purification |

| Tyr-Val-Ala-Asp-chloromethylketone | Peptide inhibitor for caspases without biotin | Less suited for purification |

| Ac-Tyr-Val-Ala-Asp-chloromethylketone | Acetylated variant | Enhanced cell permeability |

| Biotinyl-Leu-Glu-Val-Asp-chloromethylketone | Similar structure but different amino acid sequence | Targets different caspase isoforms |

Mechanism of Action

Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone exerts its effects by irreversibly inhibiting caspases. The chloromethylketone group reacts with the active site cysteine residue of the caspase enzyme, forming a covalent bond and rendering the enzyme inactive. This inhibition prevents the cleavage of caspase substrates, thereby blocking the apoptotic signaling pathways. The biotinyl group allows for easy detection and purification of the compound-enzyme complex.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key attributes of Biotinyl-YVAD-CMK and related inhibitors:

Mechanistic and Efficacy Differences

- Reactivity Groups: Chloromethylketone (CMK): Forms stable thioether bonds with caspase active sites, ensuring irreversible inhibition. Biotinyl-YVAD-CMK and Ac-YVAD-CMK share this group, but the biotin tag in the former enhances detectability . Fluoromethylketone (FMK): Used in z-VAD.FMK and Biotinyl-Val-Ala-DL-Asp-FMK, FMK offers faster reactivity but may exhibit broader caspase inhibition, reducing specificity .

Target Specificity :

- Biotinyl-YVAD-CMK and Ac-YVAD-CMK show selectivity for caspase-1 and related ICE proteases, while z-VAD.FMK inhibits multiple caspases (e.g., CPP32-like proteases) .

- The DL-Asp configuration in Biotinyl-Val-Ala-DL-Asp-FMK may reduce target affinity compared to L-Asp-containing analogs like Biotinyl-YVAD-CMK .

- Biotinyl-YVAD-CMK’s biotinylation enables its use in pull-down assays, a feature absent in non-biotinylated analogs like Ac-YVAD-CMK .

Pharmacokinetic and Practical Considerations

- Solubility: Biotinyl-YVAD-CMK dissolves in DMSO and methanol/water, whereas Ac-YVAD-AOM requires trifluoroacetic acid for solubilization, complicating experimental workflows .

- Stability : FMK-based compounds (e.g., z-VAD.FMK) may degrade faster than CMK analogs due to fluorine’s higher electronegativity, necessitating stricter storage conditions (e.g., -80°C for Biotinyl-Val-Ala-DL-Asp-FMK) .

- Cost : Ac-YVAD-AOM ranges from €103 to €2,673 depending on purity, whereas Biotinyl-YVAD-CMK is commercially available at lower scales (0.5–5 mg) for specialized assays .

Biological Activity

Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone (Biotin-YVAD-CMK) is a synthetic peptide compound recognized for its potent biological activity, particularly as an inhibitor of caspases, a family of cysteine proteases that play crucial roles in apoptosis. This article delves into the compound's synthesis, mechanisms of action, and its implications in various biological contexts, particularly neuroprotection.

Chemical Structure and Synthesis

Biotin-YVAD-CMK has the following chemical characteristics:

- Molecular Formula : C₃₂H₄₅ClN₆O₉S

- Molecular Weight : 725.25 g/mol

- CAS Number : 402474-75-3

The synthesis involves several key steps that allow for precise control over the final product's structure and functionality. The biotin moiety facilitates detection and purification through affinity binding to avidin or streptavidin, while the chloromethylketone group enables irreversible inhibition of caspases by forming covalent bonds with the active site cysteine residue .

Biotin-YVAD-CMK selectively inhibits caspases, particularly caspases 1, 3, and 6, which are integral to apoptotic signaling pathways. The compound binds irreversibly to these enzymes, allowing researchers to study apoptotic pathways and their regulation in various cellular contexts. Its specificity for different caspase isoforms aids in dissecting complex apoptotic networks .

Table 1: Comparison of Caspase Inhibitors

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| This compound | Potent caspase inhibitor with biotin | Facilitates purification; targets multiple caspases |

| Tyr-Val-Ala-Asp-chloromethylketone | Peptide inhibitor for caspases without biotin | Lacks biotin moiety; less suited for purification |

| Ac-Tyr-Val-Ala-Asp-chloromethylketone | Acetylated variant | Acetylation may enhance cell permeability |

Biological Activity and Neuroprotection

Research indicates that Biotin-YVAD-CMK exhibits significant neuroprotective properties, particularly in models of cerebral ischemia. Studies show that this compound can induce long-lasting neuroprotection by inhibiting caspase-1-like activity, thereby preventing neuronal cell death during ischemic events .

Case Study: Neuroprotection in Cerebral Ischemia

In a controlled study involving animal models subjected to middle cerebral artery occlusion (MCAO), treatment with Ac-YVAD.cmk (a derivative of Biotin-YVAD-CMK) resulted in a marked reduction of infarct volume compared to control groups. The results indicated:

- Infarct Volume Reduction :

- Control: 41.1% total damage

- Treated: 26.5% total damage

- Caspase Activity Reduction :

- Caspase-1 activity decreased by approximately 91% post-treatment.

These findings suggest that the inhibition of caspase activity correlates with reduced neuronal cell death and improved outcomes following ischemic injury .

Additional Mechanisms

Beyond its role as a caspase inhibitor, Biotin-YVAD-CMK has been implicated in inhibiting cathepsin-B, another cysteine protease involved in neurodegeneration. Inhibition of cathepsin-B has been shown to contribute to the neuroprotective effects observed with this compound, suggesting multifaceted mechanisms underlying its biological activity .

Q & A

Basic Research Questions

Q. How can researchers validate the inhibitory activity of Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone in caspase-1 and caspase-4 assays?

Answer:

- Methodology: Use fluorogenic caspase substrates (e.g., Ac-YVAD-AFC for caspase-1) to measure enzymatic activity in cell lysates treated with the inhibitor. Pre-incubate the inhibitor (10–50 µM) with lysates for 30 minutes at 37°C before adding the substrate. Compare fluorescence intensity (ex/em: 380/500 nm) to untreated controls.

- Controls: Include a negative control (DMSO vehicle) and a positive control (e.g., Z-VAD-FMK, a pan-caspase inhibitor). Validate specificity by testing caspase-3/7 activity (e.g., DEVD-AFC substrate) to rule off-target effects .

Q. What are the optimal solubility and storage conditions for this compound to maintain stability?

Answer:

- Solubility: Dissolve in trifluoroethanol (TFE), methanol/water (1:1), or DMSO. Avoid aqueous buffers without organic solvents, as precipitation may occur.

- Storage: Prepare 10 mM stock solutions in anhydrous DMSO, aliquot into single-use volumes, and store at -20°C. Lyophilized powder is stable at -20°C for ≥2 years if kept desiccated .

Q. How can researchers confirm cellular uptake of this compound in experimental models?

Answer:

- Methodology: Use streptavidin-based detection (e.g., streptavidin-FITC) via flow cytometry or fluorescence microscopy after treating cells with the inhibitor (1–10 µM for 2–4 hours).

- Controls: Include a non-biotinylated inhibitor (e.g., YVAD-CMK) to distinguish signal specificity. Validate with caspase activity assays to confirm functional intracellular delivery .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in caspase-1 inhibition efficacy across different cell types?

Answer:

- Step 1: Compare inhibitor permeability using biotin-streptavidin detection (see FAQ 3) in problematic vs. validated cell lines.

- Step 2: Assess caspase-1 isoform expression (e.g., via Western blot for pro-caspase-1 vs. active p20 subunit) to identify isoform-specific resistance.

- Step 3: Co-treat with lysosomal inhibitors (e.g., chloroquine) to test if lysosomal degradation reduces inhibitor bioavailability .

Q. What experimental strategies can minimize off-target effects when using this compound in inflammatory disease models?

Answer:

- Dose Optimization: Perform a dose-response curve (1–100 µM) with IL-1β ELISA to measure inflammasome suppression. Select the lowest effective dose to reduce cross-reactivity with caspase-4/5.

- Combinatorial Approaches: Pair with NLRP3 inhibitors (e.g., MCC950) to isolate caspase-1-specific effects. Validate using caspase-4 knockout cell lines .

Q. How can researchers integrate this compound into multi-omics studies to map caspase-1-dependent signaling pathways?

Answer:

- Workflow:

- Treat cells with inhibitor (20 µM, 6 hours) and perform proteomics (LC-MS/MS) to identify cleavage substrates (e.g., reduced gasdermin D processing).

- Combine with transcriptomics (RNA-seq) to assess downstream inflammatory gene expression (e.g., IL-18, TNF-α).

- Validate hits using CRISPR/Cas9-mediated caspase-1 knockout models to distinguish inhibitor-specific effects .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices (e.g., serum)?

Answer:

- LC-MS/MS Protocol:

- Extraction: Use solid-phase extraction (C18 columns) with 0.1% formic acid in acetonitrile/water (70:30).

- Detection: Monitor m/z 725.3 → 605.2 (quantifier) and 725.3 → 488.1 (qualifier) in positive ion mode.

- Validation: Spike recovery tests (80–120%) and matrix effects (<15% CV) are required for FDA/EMA compliance .

Q. Methodological Best Practices

- Data Reproducibility: Always include lot-specific activity validation from suppliers due to variability in chloromethylketone synthesis .

- Ethical Compliance: For in vivo studies, ensure caspase inhibition does not mask critical immune responses; consult institutional biosafety committees for dual-use research oversight .

Properties

Molecular Formula |

C33H45ClN6O10S |

|---|---|

Molecular Weight |

753.3 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-6-chloro-4,5-dioxohexanoic acid |

InChI |

InChI=1S/C33H45ClN6O10S/c1-16(2)27(32(49)35-17(3)30(47)37-20(13-26(44)45)29(46)23(42)14-34)39-31(48)21(12-18-8-10-19(41)11-9-18)36-25(43)7-5-4-6-24-28-22(15-51-24)38-33(50)40-28/h8-11,16-17,20-22,24,27-28,41H,4-7,12-15H2,1-3H3,(H,35,49)(H,36,43)(H,37,47)(H,39,48)(H,44,45)(H2,38,40,50)/t17-,20-,21-,22-,24-,27-,28-/m0/s1 |

InChI Key |

QUAFAFUOWPAXMI-QUBDBNATSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.